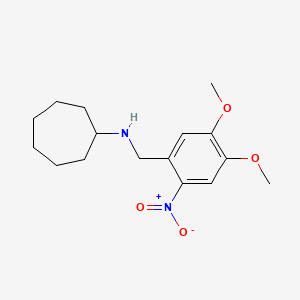

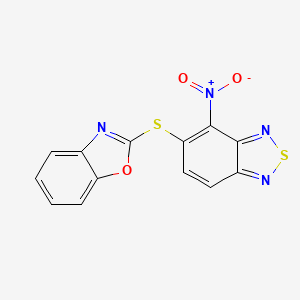

![molecular formula C19H13ClFNO2 B5785652 N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mecanismo De Acción

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide inhibits CFTR chloride channel activity by binding to a site within the channel pore and blocking chloride ion permeation. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to be a competitive inhibitor of CFTR chloride channel activity, with a Ki value of 300 nM. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has also been shown to inhibit CFTR-mediated ATP hydrolysis, which is required for CFTR function.

Biochemical and Physiological Effects:

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects. In CF airway epithelia, N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to increase airway surface liquid volume and improve mucociliary clearance. In CF mice, N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to improve intestinal function by inhibiting CFTR-mediated fluid secretion. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has also been shown to inhibit CFTR-mediated bicarbonate secretion in pancreatic duct cells, which may have implications for the treatment of CF-related diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific inhibitor of CFTR chloride channel activity, with a well-characterized mechanism of action. Another advantage is that it has been extensively studied in vitro and in vivo, and its effects on CFTR function and physiology are well understood. One limitation is that it may have off-target effects on other ion channels or transporters, which could complicate interpretation of experimental results. Another limitation is that it may have limited bioavailability or stability in vivo, which could limit its therapeutic potential.

Direcciones Futuras

There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide. One direction is to further optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is to study its effects on CFTR function and physiology in more complex models, such as human airway epithelia or animal models of CF. Another direction is to explore its potential therapeutic applications in other diseases caused by CFTR dysfunction, such as congenital bilateral absence of the vas deferens or idiopathic chronic pancreatitis. Finally, another direction is to investigate its potential as a tool for basic research on CFTR function and regulation.

Métodos De Síntesis

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide can be synthesized by several methods, including the reaction of 4-chlorophenol with 4-bromophenol to form 4-(4-chlorophenoxy)phenol, which is then reacted with 2-fluorobenzoyl chloride to produce N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide. Another method involves the reaction of 4-chlorophenylboronic acid with 4-bromoanisole to form 4-(4-chlorophenoxy)phenylboronic acid, which is then reacted with 2-fluorobenzoyl chloride to produce N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide. Both methods have been reported to yield high purity and good yields of N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide.

Aplicaciones Científicas De Investigación

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in CF and other diseases caused by CFTR dysfunction. CF is a genetic disease caused by mutations in the CFTR gene, which encodes a chloride channel that regulates the flow of salt and water in and out of cells. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has been shown to inhibit CFTR chloride channel activity in vitro and in vivo, leading to increased airway surface liquid volume and improved mucociliary clearance in CF airway epithelia. N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has also been shown to inhibit CFTR-mediated intestinal fluid secretion, leading to improved intestinal function in CF mice.

Propiedades

IUPAC Name |

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFNO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQWQGHJQZTVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)

![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)

![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)

![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)